molecular formula C26H18N2S B4716490 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile

2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile

Cat. No. B4716490
M. Wt: 390.5 g/mol
InChI Key: RVCIGHSIYYNVHY-OBJYXWAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile, also known as BPTP, is a compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. BPTP is a thiazole-based compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile is not fully understood. However, it has been suggested that 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile may exert its biological activities by interacting with specific targets, such as enzymes or receptors. For example, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile has been reported to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile has been reported to exhibit various biochemical and physiological effects. For example, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile has been reported to induce apoptosis in cancer cells, inhibit the growth of certain fungi and bacteria, and reduce inflammation in animal models. 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile has also been reported to exhibit neuroprotective effects and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activities can be easily tested in vitro and in vivo. However, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile also has limitations. For example, its mechanism of action is not fully understood, and its toxicity and pharmacokinetics have not been extensively studied.

Future Directions

There are several future directions for the study of 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile. One direction is to further investigate its mechanism of action and identify its specific targets. Another direction is to study its toxicity and pharmacokinetics in more detail. Additionally, 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile could be studied for its potential applications in other areas of medicine, such as neurodegenerative diseases and infectious diseases.

Scientific Research Applications

2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. 2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile has also been studied for its potential as an anti-inflammatory agent and for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.

properties

IUPAC Name

(2Z,4E)-5-phenyl-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]penta-2,4-dienenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2S/c27-18-24(13-7-10-20-8-3-1-4-9-20)26-28-25(19-29-26)23-16-14-22(15-17-23)21-11-5-2-6-12-21/h1-17,19H/b10-7+,24-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCIGHSIYYNVHY-OBJYXWAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile
Reactant of Route 2
Reactant of Route 2
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile
Reactant of Route 3
Reactant of Route 3
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile
Reactant of Route 4
Reactant of Route 4
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile
Reactant of Route 5
Reactant of Route 5
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile
Reactant of Route 6
Reactant of Route 6
2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.